4-Iodo-4'-methylbenzophenone
Overview
Description
4-Iodo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11IO and a molecular weight of 322.14 g/mol It is a derivative of benzophenone, where an iodine atom is substituted at the para position of one phenyl ring and a methyl group at the para position of the other phenyl ring
Scientific Research Applications
4-Iodo-4’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Safety and Hazards
The safety data sheet for a similar compound, 4-Methylbenzophenone, indicates that it may be harmful to aquatic life with long-lasting effects and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid release to the environment and not to breathe dust/fume/gas/mist/vapours/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-4’-methylbenzophenone typically involves the iodination of 4’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In industrial settings, the production of 4-Iodo-4’-methylbenzophenone may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-4’-methylbenzophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 4-Iodo-4’-methylbenzophenone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. This can affect various biological pathways, including those involved in signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodoacetophenone: Similar structure but with an acetyl group instead of a benzoyl group.
4-Iodo-4’-chlorobenzophenone: Similar structure but with a chlorine atom instead of a methyl group.
4-Iodo-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
4-Iodo-4’-methylbenzophenone is unique due to the presence of both an iodine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(4-iodophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOIHKMHMFYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277620 | |
Record name | (4-Iodophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-45-9 | |
Record name | (4-Iodophenyl)(4-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Iodophenyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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